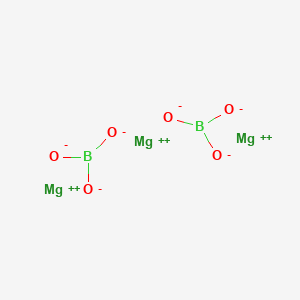
Boron magnesium oxide (B4MgO7)
Overview
Description
Boron magnesium oxide, commonly denoted as MgB₄O₇ or B₄MgO₇, is a magnesium borate compound with a tetraborate structure. It exists in two primary polymorphs: the ambient-pressure α-MgB₄O₇ and the high-pressure β-MgB₄O₇. The α-phase crystallizes in a structure with two interpenetrating anionic networks, while the β-phase, synthesized at 9 GPa and 1200°C, adopts the β-ZnB₄O₇ structure type, featuring a single anionic network where boron atoms transition from threefold to fourfold coordination under pressure .
Chemical Reactions Analysis
Redox and Decomposition Behavior
B₄MgO₇ participates in redox reactions, particularly in energetic material applications:
Key Findings :
-
Mg in B₄MgO₇ acts as a reducing agent, stripping oxygen from boron oxides to enrich metallic boron (B) content .
-
Thermal decomposition above 800°C releases B₂O₃, which can form viscous layers that hinder further oxidation .
Reactivity with Silica and Environmental Factors
In aqueous and solid-state systems, silica (SiO₂) competes with boron for MgO, altering reaction pathways:
| Condition | Observation | Implication | Source |
|---|---|---|---|
| MgO + SiO₂ + H₃BO₃ | Formation of Mg-silicate hydrates (M-S-H) | Reduces B₄MgO₇ yield | |
| High B concentration | Preferential MgB₄O₇ formation | Stabilizes boron in solids |
Data from Sorption Experiments :
-
At [B] = 9.25 mmol/L, MgB₄O₇ forms dominantly, with sorption ratios peaking at 37% .
-
Silica presence decreases boron immobilization efficiency by 15–20% due to competing silicate phases .
Thermochemical Performance
B₄MgO₇ enhances energetic material performance through synergistic exothermic reactions:
| System | Heat Release (J/g) | Peak Temp (°C) | Improvement vs Pure B | Source |
|---|---|---|---|---|
| Mg/B composite (9h cryomilled) | 13,237 | 693.8 | +24% | |
| Mg-B SHS reaction | - | 500–800 | 90% theoretical energy density |
Mechanism :
-
Exothermic Mg oxidation preheats boron particles, while Mg-B₂O₃ redox reactions remove passivating oxide layers .
Acid-Base Reactivity
B₄MgO₇ reacts with acids to release boric acid and magnesium salts:
| Reaction | Application | Outcome |
|---|---|---|
| MgB₄O₇ + 2HCl → 2H₃BO₃ + MgCl₂ | Analytical dissolution | Quantification of boron |
| MgB₄O₇ + NaOH → Na₂B₄O₇ + Mg(OH)₂ | Borate glass production | Alkali-stable borates |
Comparison with Similar Compounds
Magnesium borates belong to a broader family of borate compounds with diverse structures and properties. Below is a detailed comparison of MgB₄O₇ with key analogues:
Table 1: Structural and Functional Comparison of MgB₄O₇ with Similar Borates
Key Differences and Similarities
Crystal Structure :
- MgB₄O₇ and ZnB₄O₇ share structural similarities under high pressure, both adopting a single anionic network with fourfold boron coordination. In contrast, Mg₂B₂O₅ and boracite exhibit distinct frameworks: Mg₂B₂O₅ forms layered or chain-like structures, while boracite has a cubic lattice .
Synthesis Methods :
- MgB₄O₇ requires extreme conditions (9 GPa) for β-phase formation, whereas Mg₂B₂O₅ is synthesized via conventional solid-state reactions at lower temperatures (850–1050°C). Boracite synthesis involves halogen incorporation (Cl⁻), enabling unique dielectric properties .
Thermal and Functional Properties :
- MgB₄O₇ and Mg₂B₂O₇ both exhibit high thermal stability, but Mg₂B₂O₅ is preferred for high-temperature applications (e.g., catalysts) due to its triclinic phase stability at 1050°C . Boracite’s ferroelectricity makes it suitable for electronic applications, a property absent in MgB₄O₇ .
Industrial Relevance :
- MgB₄O₇ and ZnB₄O₇ are studied for high-pressure material science, while Mg₂B₂O₅ and boracite have broader commercial uses in ceramics, coatings, and electronics .
Table 2: Comparative Thermal and Mechanical Data
Properties
CAS No. |
13767-68-5 |
|---|---|
Molecular Formula |
B2Mg3O6 |
Molecular Weight |
190.54 g/mol |
IUPAC Name |
trimagnesium;diborate |
InChI |
InChI=1S/2BO3.3Mg/c2*2-1(3)4;;;/q2*-3;3*+2 |
InChI Key |
NFMWFGXCDDYTEG-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Related CAS |
12007-62-4 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















